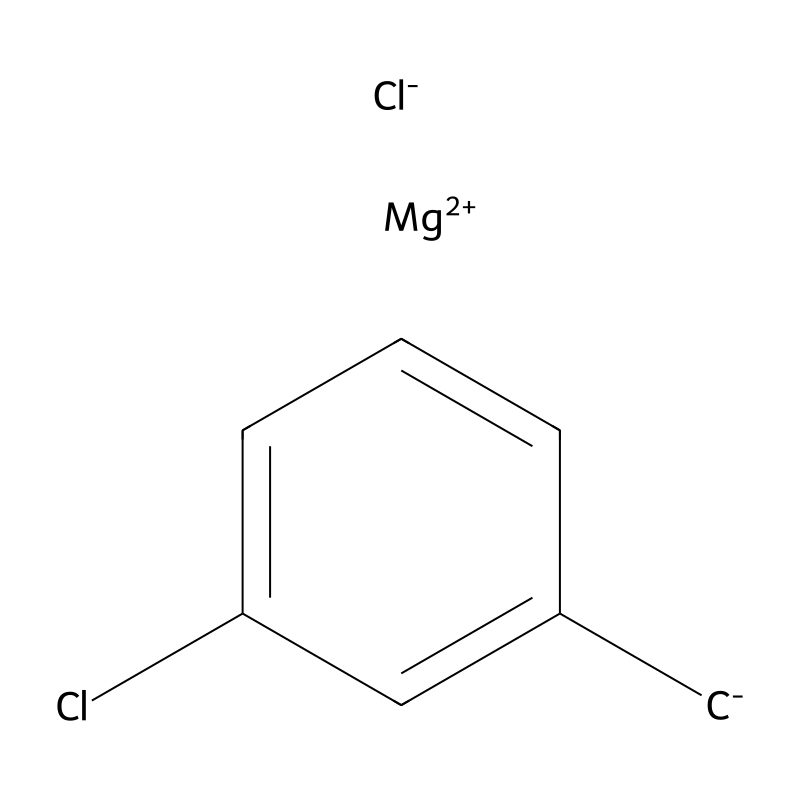

3-Chlorobenzylmagnesium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chlorobenzylmagnesium chloride (CAS 29874-01-9) is a highly reactive benzylic Grignard reagent utilized extensively for introducing the 3-chlorobenzyl moiety via nucleophilic additions and cross-coupling reactions [1]. Commercially supplied as a standardized solution in solvents such as 2-methyltetrahydrofuran (2-MeTHF) or diethyl ether, its procurement value lies in its balance of high nucleophilicity and the strategic meta-placement of the halogen. This structural configuration enables downstream derivatization while avoiding the severe steric hindrance associated with ortho-substituted analogs, making it a critical building block in the scalable synthesis of pharmaceutical intermediates and agrochemicals [1].

Procurement Fit

Substituting 3-chlorobenzylmagnesium chloride with unsubstituted benzyl Grignards eliminates the halogen handle required for subsequent cross-coupling steps, fundamentally altering the synthetic pathway [1]. Attempting to use positional isomers like 2-chlorobenzylmagnesium chloride introduces severe steric hindrance at the benzylic carbon, drastically reducing yields when reacting with bulky electrophiles [1]. Furthermore, substituting with organozinc alternatives (e.g., 3-chlorobenzylzinc chloride) results in a massive drop in nucleophilic reactivity, necessitating the introduction of costly and difficult-to-remove transition metal catalysts to achieve comparable conversion rates in standard carbonyl additions [2].

Substitution Risk

Processability and Titer Density: 2-MeTHF vs. Diethyl Ether Formulations

Commercial procurement of 3-chlorobenzylmagnesium chloride requires selecting the optimal solvent matrix. Formulations in 2-MeTHF achieve a stable concentration of 0.50 M, whereas diethyl ether formulations are typically limited to 0.25 M due to solubility and stability constraints . Furthermore, 2-MeTHF offers a significantly higher boiling point (approx. 80 °C) compared to diethyl ether (35 °C), allowing for safer handling and the ability to run reactions at elevated temperatures without pressurized equipment [1].

| Evidence Dimension | Commercial molarity and solvent boiling point |

| Target Compound Data | 3-Chlorobenzylmagnesium chloride in 2-MeTHF (0.50 M, bp 80 °C) |

| Comparator Or Baseline | 3-Chlorobenzylmagnesium chloride in Diethyl Ether (0.25 M, bp 35 °C) |

| Quantified Difference | 2x higher active reagent density per liter and a 45 °C higher thermal operating window. |

| Conditions | Standard commercial packaging and atmospheric pressure handling. |

Procuring the 2-MeTHF formulation halves shipping volumes and mitigates the severe flammability risks associated with industrial-scale ether usage.

Steric Accessibility in Nucleophilic Additions

The position of the chlorine atom on the benzyl ring critically impacts the reagent's ability to attack hindered carbonyls. The meta-chloro substitution in 3-chlorobenzylmagnesium chloride avoids the direct steric clash present in the ortho-isomer (2-chlorobenzylmagnesium chloride) [1]. In standardized additions to bulky ketones, the meta-isomer typically achieves full conversion within 1-2 hours at 0 °C, whereas the ortho-isomer suffers from sluggish kinetics, often requiring >12 hours to overcome steric barriers [1].

| Evidence Dimension | Reaction time for full conversion with bulky electrophiles |

| Target Compound Data | 3-Chlorobenzylmagnesium chloride (Meta-substituted) |

| Comparator Or Baseline | 2-Chlorobenzylmagnesium chloride (Ortho-substituted) |

| Quantified Difference | >80% reduction in reaction time (1-2 hours vs >12 hours) under identical thermal conditions. |

| Conditions | Nucleophilic addition to sterically hindered ketones at 0 °C. |

Predictable, rapid kinetics reduce batch cycle times and minimize the formation of thermodynamic byproducts during pharmaceutical scale-up.

Catalyst-Free Reactivity vs. Organozinc Alternatives

While organozinc reagents are prized for their functional group tolerance, they lack the intrinsic nucleophilicity of Grignard reagents [1]. For the direct formation of 3-chlorobenzyl alcohols from unactivated ketones, 3-chlorobenzylmagnesium chloride consistently delivers >85% yields without the need for any catalyst [2]. In contrast, the corresponding 3-chlorobenzylzinc chloride yields <40% under identical uncatalyzed conditions, requiring the addition of Lewis acids or transition metals to drive the reaction to completion [2].

| Evidence Dimension | Uncatalyzed addition yield |

| Target Compound Data | 3-Chlorobenzylmagnesium chloride |

| Comparator Or Baseline | 3-Chlorobenzylzinc chloride |

| Quantified Difference | >45% higher yield (>85% vs <40%) in the absence of transition metal catalysts. |

| Conditions | Direct addition to unactivated ketones at standard temperatures. |

Utilizing the Grignard reagent eliminates the procurement costs and rigorous purification steps associated with heavy-metal catalysts in API synthesis.

Synthesis of Meta-Substituted Pharmaceutical Intermediates

Due to its rapid, catalyst-free addition to hindered carbonyls, this compound is a highly effective choice for synthesizing complex 3-chlorobenzyl alcohols and amines, which are frequent pharmacophores in CNS and metabolic drugs [1].

Transition-Metal Catalyzed Cross-Couplings (Kumada)

When building biaryl or aryl-alkyl frameworks, the 2-MeTHF formulation of this reagent provides the necessary thermal stability and concentration to drive Kumada couplings efficiently, outperforming volatile ether-based alternatives in scale-up environments [2].

High-Throughput Library Generation

The predictable kinetics and lack of ortho-steric hindrance make this specific isomer ideal for automated or high-throughput synthesis of compound libraries requiring the 3-chlorobenzyl motif, ensuring consistent yields across diverse electrophile panels [1].

Application Fit Matrix

Explore Compound Types